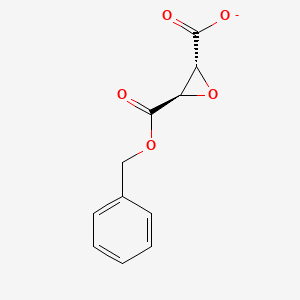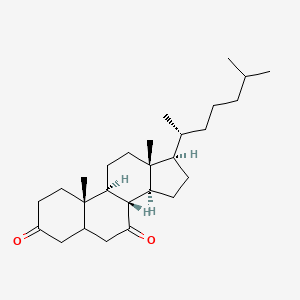
Cholestane-3,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholestane-3,7-dione is a steroidal compound derived from cholesterol It is a diketone, meaning it contains two ketone functional groups at the 3rd and 7th positions of the cholestane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cholestane-3,7-dione can be synthesized through several methods. One common approach involves the oxidation of cholesterol. The process typically uses strong oxidizing agents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane. These conditions facilitate the conversion of cholesterol to this compound by introducing ketone groups at the desired positions .
Another method involves the stereoselective catalytic hydrogenation of cholestene-3,6-dione using Urushibara nickel A catalyst in cyclohexane. This method yields this compound with high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes using chromium-based reagents due to their effectiveness and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, advancements in catalytic hydrogenation techniques have made it possible to produce this compound on an industrial scale with improved efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Cholestane-3,7-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex steroidal compounds.
Reduction: Reduction reactions, such as catalytic hydrogenation, can convert this compound to cholestane derivatives with different functional groups.
Substitution: The ketone groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Urushibara nickel A catalyst, lithium aluminum hydride (LiAlH4).
Solvents: Cyclohexane, dichloromethane, acetic acid.
Major Products Formed
The major products formed from the reactions of this compound include various cholestane derivatives, such as cholestane-3,7-diol and cholestane-3,7-diarylamino derivatives .
Applications De Recherche Scientifique
Cholestane-3,7-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex steroidal compounds and as a model compound for studying steroidal reactions.
Biology: this compound derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.
Mécanisme D'action
The mechanism of action of cholestane-3,7-dione and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in cholesterol synthesis, thereby reducing cholesterol levels in the body. Others may interact with cellular receptors to modulate inflammatory responses or induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholestane-3,6-dione: Another diketone derivative of cholestane with ketone groups at the 3rd and 6th positions.
Cholestane-3,7-diol: A diol derivative with hydroxyl groups at the 3rd and 7th positions.
Cholestane-3,7-diarylamino derivatives: Compounds with arylamino groups at the 3rd and 7th positions.
Uniqueness
Cholestane-3,7-dione is unique due to its specific ketone functional groups, which confer distinct chemical reactivity and biological activity. Its derivatives have shown promising potential in various scientific and medical applications, making it a valuable compound for further research .
Propriétés
Numéro CAS |
823822-09-9 |
|---|---|
Formule moléculaire |
C27H44O2 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-19,21-23,25H,6-16H2,1-5H3/t18-,19?,21-,22+,23+,25+,26+,27-/m1/s1 |
Clé InChI |
GLGKHJIHOAQVPU-BEEOYJCTSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCC(=O)C4)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


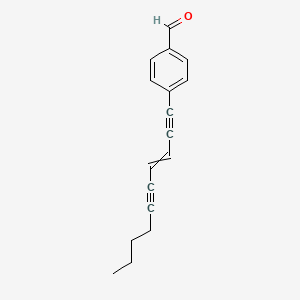

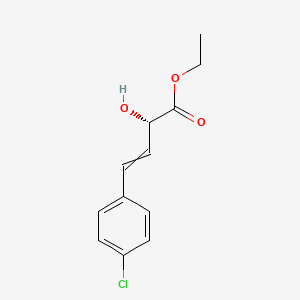
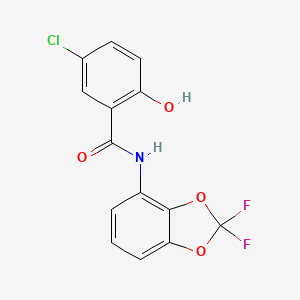
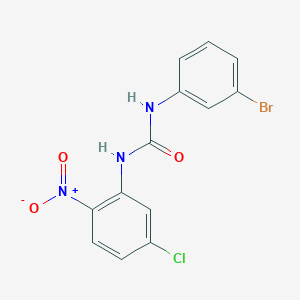

![Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B14227179.png)
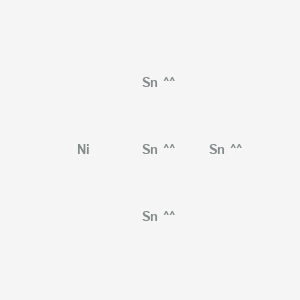
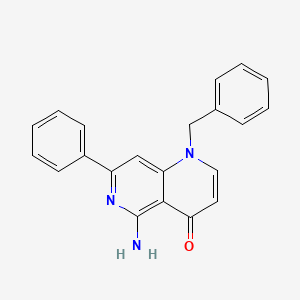
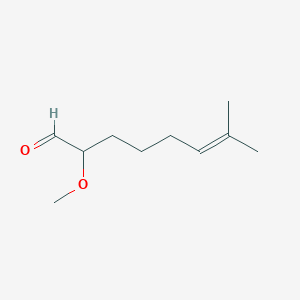
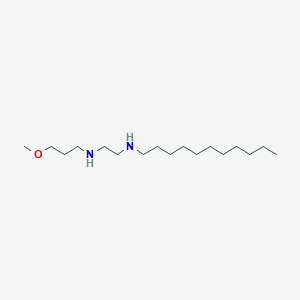
methylene]-](/img/structure/B14227194.png)
